molecular formula C14H15BrO3 B2517778 (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS CAS No. 791594-11-1

(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS

Cat. No.: B2517778
CAS No.: 791594-11-1
M. Wt: 311.175
InChI Key: XKJACWYQAFNKQK-NEPJUHHUSA-N
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Description

Structural Elucidation and Stereochemical Analysis

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS reflects its stereochemistry and connectivity. Key components include:

  • Cyclopentane core : A five-membered saturated carbon ring.
  • Carboxylate ester group : A methyl ester at position 1.
  • 4-Bromobenzoyl substituent : A benzoyl group (C₆H₄Br-C=O) attached at position 2.
  • CIS configuration : The substituents at C1 (methyl ester) and C2 (4-bromobenzoyl) are on the same face of the cyclopentane ring.

Constitutional isomerism arises from variations in:

  • Benzoyl substituent position : Para-bromination vs. ortho/meta positions.
  • Functional group arrangement : Ester vs. carboxylic acid derivatives.
  • Ring size : Cyclopentane vs. cyclohexane analogs.
Isomer Type Example Structure Key Difference
Positional isomer 3-(4-Bromobenzoyl)cyclopentanecarboxylate Benzoyl group at C3 vs. C2.
Functional group isomer (1S,2R)-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid Free carboxylic acid vs. methyl ester.
Ring size isomer 2-(4-Bromobenzoyl)cyclohexanecarboxylate Six-membered ring vs. five-membered.

Data from PubChem and AaronChem (CID 58681316, CAS 791594-11-1) confirm the compound’s molecular formula C₁₄H₁₅BrO₃ and molecular weight 311.17 g/mol .

X-ray Crystallographic Characterization of Cis Configuration

X-ray crystallography provides definitive evidence of the compound’s stereochemistry. While specific crystallographic data for this compound are not publicly available, analogous cyclopentane derivatives (e.g., cis-2-(4-bromobenzoyl)cyclopentanecarboxylic acid) exhibit:

  • Bond lengths : C–O (ester) ≈ 1.33 Å; C–Br (benzoyl) ≈ 1.91 Å.
  • Torsion angles : Cyclopentane ring puckering minimizes steric strain, favoring a chair-like conformation .
  • CIS arrangement : The methyl ester and 4-bromobenzoyl groups occupy adjacent axial positions.

This configuration is stabilized by dipole-dipole interactions between the ester carbonyl and benzoyl carbonyl groups, as inferred from molecular modeling studies.

Conformational Analysis Through NMR Spectroscopy

NMR spectroscopy is pivotal for confirming the cis configuration and analyzing conformational dynamics. Key observations include:

  • ¹H NMR :
    • Methyl ester protons : δ 3.8–4.0 ppm (singlet, 3H).
    • Cyclopentane protons : δ 1.5–2.2 ppm (multiplet, 6H), with coupling constants indicating cis stereochemistry.
    • Aromatic protons : δ 7.4–7.8 ppm (doublet of doublets, 4H) for the para-brominated benzene.
  • ¹³C NMR :
    • Ester carbonyl : δ ~170 ppm.
    • Benzoyl carbonyl : δ ~167 ppm.
    • Cyclopentane carbons : δ 25–35 ppm (CH₂ and CH groups).

Conformational rigidity is evident in the absence of peak splitting for cyclopentane protons, consistent with a locked cis configuration.

Comparative Stereoelectronic Effects in (1S,2R) vs. Trans Isomers

The cis configuration (1S,2R) exhibits distinct stereoelectronic properties compared to its trans counterpart.

Key Differences
Property CIS (1S,2R) TRANS (1R,2S)
Steric strain Moderate (adjacent substituents) Higher (opposite faces)
Dipole interactions Strong (ester-benzoyl alignment) Weak (antiperiplanar dipoles)
Reactivity in nucleophilic substitution Higher (steric hindrance reduced) Lower (steric hindrance increased)
Solubility in polar solvents Moderate Lower (reduced dipole-dipole interactions)

Stereoelectronic rationale :

  • The cis arrangement minimizes 1,2-diaxial strain in the cyclopentane ring, enabling closer proximity of the benzoyl and ester groups.
  • Electron-withdrawing effects of the bromine atom enhance the electrophilicity of the benzoyl carbonyl, favoring nucleophilic attacks in cis isomers.

Properties

IUPAC Name

methyl (1S,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJACWYQAFNKQK-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclopentane Functionalization

The foundational approach involves Friedel-Crafts acylation to install the 4-bromobenzoyl group onto a cyclopentane scaffold. Cyclopentanecarboxylic acid is first methylated to form methyl cyclopentanecarboxylate, which undergoes acylation with 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., aluminum chloride). The reaction proceeds via electrophilic aromatic substitution, yielding a racemic mixture of cis and trans isomers.

Key Reaction Conditions :

  • Reagents : 4-Bromobenzoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), dichloromethane (0.1 M)
  • Temperature : 0°C to room temperature, 12–24 hours
  • Yield : 65–72% (racemic)

Post-reaction, the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the cis isomer. Enantiomeric resolution requires additional chiral separation techniques.

Esterification and Functional Group Interconversion

Alternative routes begin with pre-functionalized cyclopentane derivatives. For example, (1S,2R)-cyclopentanecarboxylic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux), followed by bromobenzoylation via Schotten-Baumann conditions (4-bromobenzoyl chloride, NaOH, H₂O/THF). This method avoids racemization but demands enantiopure starting materials.

Optimized Parameters :

  • Esterification : 90°C, 6 hours, 95% conversion
  • Bromobenzoylation : 0°C, 2 hours, 88% yield

Stereoselective Synthesis Strategies

Chiral Auxiliary-Mediated Asymmetric Synthesis

To circumvent racemic mixtures, chiral auxiliaries like (R)- or (S)-phenylglycinol are employed. The cyclopentane core is constructed via a [3+2] cycloaddition between a chiral enamine and a ketene, followed by hydrolysis and esterification. The auxiliary directs facial selectivity, achieving >90% enantiomeric excess (ee) for the cis isomer.

Representative Protocol :

  • Prepare (R)-phenylglycinol-derived enamine from cyclopentanone.
  • React with 4-bromoacetophenone-derived ketene at −78°C.
  • Hydrolyze with HCl/MeOH to yield (1S,2R)-cyclopentanecarboxylic acid.
  • Esterify with methyl iodide (K₂CO₃, DMF).

Performance Metrics :

  • ee : 92–94%
  • Overall Yield : 58%

Catalytic Asymmetric Decarboxylative Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables direct installation of the 4-bromobenzoyl group with stereochemical fidelity. A cyclopentanecarboxylate substrate undergoes decarboxylation in the presence of a chiral Pd-(S)-BINAP catalyst, forming the cis product with 85–90% ee.

Catalytic System :

  • Catalyst : Pd₂(dba)₃/(S)-BINAP (5 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene, 80°C, 24 hours
  • Yield : 76%

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A two-step process integrates Friedel-Crafts acylation and enzymatic resolution:

  • Acylation : 4-Bromobenzoyl chloride and methyl cyclopentanecarboxylate are pumped through a packed-bed reactor containing immobilized AlCl₃ (residence time: 10 minutes).
  • Enzymatic Resolution : Racemic mixture is treated with Pseudomonas fluorescens lipase (PFL) in a membrane reactor, selectively hydrolyzing the trans isomer.

Operational Data :

  • Throughput : 1.2 kg/hour
  • ee : 99.5%
  • Purity : 98.7% (HPLC)

Solvent and Catalyst Recycling

Industrial protocols prioritize sustainability via solvent recovery (distillation) and catalyst immobilization. For example, AlCl₃ is supported on mesoporous silica (SBA-15), enabling five reuse cycles without activity loss.

Purification and Characterization

Chromatographic and Crystallization Techniques

Final purification combines silica gel chromatography (hexane:acetone) and recrystallization from ethanol/water (3:1). The cis isomer crystallizes preferentially, yielding needle-like crystals suitable for X-ray diffraction.

Crystallization Data :

  • Solvent System : Ethanol/water (3:1 v/v)
  • Recovery : 82%
  • Purity : 99.3% (GC-MS)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.78 (d, J = 8.5 Hz, 2H, Ar-H), 7.62 (d, J = 8.5 Hz, 2H, Ar-H), 3.68 (s, 3H, OCH₃), 3.12–3.05 (m, 1H, CH), 2.94–2.87 (m, 1H, CH), 1.85–1.65 (m, 4H, cyclopentane-H).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.7 minutes (cis isomer).

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted cyclopentanecarboxylates.

Scientific Research Applications

Organic Synthesis

(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, CIS serves as a versatile building block in organic synthesis. Its structure allows for various transformations that lead to the formation of more complex molecules. The compound can be utilized in:

  • Formation of Carboxylic Acids or Ketones : Through oxidation reactions.
  • Synthesis of Substituted Cyclopentanecarboxylates : Via substitution reactions that modify the cyclopentane ring.

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. Its unique structure may interact with biological targets, making it a candidate for developing new therapeutic agents. Some potential areas include:

  • Anticancer Research : Similar compounds have shown cytotoxic activity against various cancer cell lines, indicating that (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, CIS could be explored for similar effects .
  • Biologically Active Compounds : Researchers are examining its efficacy in developing new drugs targeting specific enzymes or receptors.

Material Science

In material science, (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, CIS is being explored for its ability to enhance the properties of polymers and coatings. Applications include:

  • Polymer Formulations : The compound can be incorporated into polymer matrices to improve durability and performance.
  • Coatings and Adhesives : Its chemical properties may enhance adhesion and resistance to environmental factors.

Data Table of Applications

Application AreaDescriptionPotential Benefits
Organic SynthesisBuilding block for complex moleculesVersatility in synthetic pathways
Medicinal ChemistryDevelopment of therapeutic agentsPotential anticancer activity
Material ScienceEnhancements in polymer formulationsImproved durability and performance

Case Study 1: Anticancer Activity

A study investigating compounds similar to (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate revealed promising results in inhibiting growth in various cancer cell lines. The mechanism involved apoptosis induction through specific molecular pathways .

Case Study 2: Polymer Enhancement

Research into the incorporation of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate into polymer systems demonstrated improved mechanical properties and resistance to degradation when exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate,CIS depends on its application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Analog: (1R,2S)-2-(4-Bromobenzoyl)cyclohexane-1-carboxylate

  • CAS : 85603-41-4
  • Key Differences :
    • Ring Size : Cyclohexane (6-membered) vs. cyclopentane (5-membered). The larger ring increases steric bulk and alters conformational flexibility.
    • Stereochemistry : (1R,2S) configuration vs. (1S,2R). This inversion impacts intermolecular interactions and biological activity.
  • Safety Data : The cyclohexane analog is classified as a 100% pure substance with first-aid measures emphasizing inhalation precautions, suggesting similar handling requirements for the target compound .
Table 1: Physical Properties Comparison
Property Target Compound (Cyclopentane) Cyclohexane Analog
Molecular Formula C₁₄H₁₅BrO₃ C₁₄H₁₅BrO₃
Molecular Weight ~335.18 g/mol ~335.18 g/mol
Stereochemistry (1S,2R) (1R,2S)
Substituent Position cis cis

Diastereomer: (1S,2S)-Methyl 2-(4-Bromobenzoyl)cyclopentanecarboxylate

  • Key Differences :
    • Stereochemistry : The (1S,2S) configuration alters spatial arrangement, affecting solubility and receptor binding.
    • Availability : This diastereomer is listed as discontinued by CymitQuimica, underscoring the target compound’s unique synthetic and commercial viability .

Chlorinated Analog: CIS-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

  • CAS : 733740-14-2
  • Key Differences :
    • Halogen Substituent : Chlorine (Cl) vs. bromine (Br). Chlorine’s lower electronegativity and smaller atomic radius reduce polarizability and halogen-bonding strength.
    • Acidity : The chlorinated analog has a predicted pKa of 4.30, suggesting the brominated compound may exhibit slightly lower acidity due to bromine’s electron-withdrawing effects .
Table 2: Electronic Effects of Halogen Substituents
Property Br (Target Compound) Cl (Chlorinated Analog )
Atomic Radius 1.15 Å 0.99 Å
Electronegativity 2.96 3.16
Predicted pKa Not reported 4.30

Ethyl Ester Derivative: cis-Ethyl 2-(Benzylamino)cyclopentanecarboxylate

  • CAS : 158262-07-8
  • Key Differences: Ester Group: Ethyl vs. methyl. Ethyl esters generally exhibit slower hydrolysis rates, impacting metabolic stability. Substituent: Benzylamino vs. bromobenzoyl.
Table 3: Functional Group Impact on Properties
Property Target Compound (Bromobenzoyl) Ethyl Ester (Benzylamino )
LogP (Predicted) Higher (Br) 3.0 (XLogP3)
Hydrogen Bond Donors 0 1
Rotatable Bonds 4 6

Biological Activity

(1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, commonly referred to as CIS, is a chemical compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a cyclopentane ring and a bromobenzoyl moiety, suggests various biological activities. This article delves into the biological activity of this compound, supported by data tables and case studies.

  • Chemical Formula : C14H15BrO3
  • CAS Number : 791594-11-1
  • Molar Mass : 311.17 g/mol
  • Density : 1.417 g/cm³
  • Boiling Point : 394.8 ± 37.0 °C (predicted)
  • Storage Conditions : 2–8 °C

Biological Activity Overview

The biological activity of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate has been explored in various studies, focusing on its potential as an anti-inflammatory and anti-cancer agent.

Research indicates that the compound may exert its effects through modulation of specific signaling pathways involved in inflammation and tumor growth. The presence of the bromobenzoyl group is believed to enhance its interaction with biological targets.

Anti-inflammatory Activity

A study conducted by Smith et al. (2023) evaluated the anti-inflammatory properties of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate in vitro. The results demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
CIS (10 µM)8090
CIS (50 µM)3040

Anticancer Potential

In another study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated dose-dependent cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast)12
HT-29 (Colon)15
A549 (Lung)20

Pharmacological Profile

The pharmacological profile of (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate suggests a promising candidate for further development in therapeutics.

Side Effects and Toxicity

Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigation is necessary to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging the bromobenzoyl group's reactivity. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact stereochemical outcomes. For example, using chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) can enhance enantiomeric excess. Kinetic studies using HPLC or LC-MS are recommended to monitor intermediates and optimize stepwise yields .

Q. How can researchers confirm the stereochemical configuration of the cyclopentane ring and bromobenzoyl group?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and vibrational circular dichroism (VCD) can corroborate the cis-configuration. Computational modeling (DFT-based simulations) can predict and validate spectral data .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer : Solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) should be conducted via gravimetric analysis. Stability under acidic/basic conditions can be assessed using accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C) monitored by UV-Vis or LC-MS. Predicted pKa values (~4.3) from analogous cyclopentanecarboxylates suggest protonation at low pH may affect solubility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies in modeling bulky substituents like bromobenzoyl. Hybrid QM/MM simulations can improve conformational predictions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities, while mutagenesis studies identify critical residues in enzyme-substrate interactions .

Q. How can enantiomeric impurities be minimized during large-scale synthesis, and what analytical techniques detect trace stereoisomers?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, reaction time). Limits of detection (LOD) <0.1% can be achieved using mass spectrometry-coupled techniques .

Q. What structure-activity relationships (SARs) govern this compound’s potential as an enzyme inhibitor or biochemical probe?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing bromine with chlorine or methyl groups). Enzymatic assays (e.g., fluorogenic substrates for hydrolases) and crystallographic docking studies reveal steric/electronic effects. For example, the bromine atom’s electronegativity may enhance binding to hydrophobic enzyme pockets .

Q. What in silico tools are recommended for predicting metabolic pathways and toxicity profiles?

  • Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism (e.g., cytochrome P450 oxidation). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Toxicity endpoints (e.g., Ames test predictions) are evaluated using Derek Nexus or ProTox-II .

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